1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea
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Overview
Description
1-(3-METHYLPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a urea linkage connecting a 3-methylphenyl group and a 3-(6-morpholin-4-ylpyridazin-3-yl)phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the core pyridazinone structureCommon reagents used in these reactions include various aryl halides, amines, and coupling agents such as palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halides or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
1-(3-METHYLPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer properties and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Substituted Pyrazol-4-yl Pyridazinone Derivatives: These compounds share a similar pyridazinone core and have been studied for their kinase inhibitory activities.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds exhibit antiproliferative activity and are structurally related due to the presence of pyridazine and pyrazole rings.
1H-Pyrazolo[3,4-b]pyridines: These compounds are used in various chemical and biological studies and share structural similarities with the target compound.
Uniqueness
1-(3-METHYLPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific combination of functional groups and the presence of both morpholine and pyridazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H23N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H23N5O2/c1-16-4-2-6-18(14-16)23-22(28)24-19-7-3-5-17(15-19)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H2,23,24,28) |
InChI Key |
NXMUTGNRWZIGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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